molecular formula C21H26O3 B1261844 4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one

4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No. B1261844
M. Wt: 326.4 g/mol
InChI Key: DADPEJANNMTFEG-BDPMCISCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one is a natural product found in Haliclona with data available.

Scientific Research Applications

Bioactive Compound Synthesis

Studies demonstrate the significance of hydroxylated isoprenoids and norisoprenoids, similar to 4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one, in producing bioactive compounds. For instance, efficient hydroxylation of such compounds by cytochromes P450 (CYP260B1 and CYP267B1) shows potential in the synthesis of various bioactive molecules (Litzenburger & Bernhardt, 2016).

Chemical Synthesis and Molecular Modeling

The compound's structural features make it a valuable asset in chemical synthesis and molecular modeling. Studies on similar molecules have led to the synthesis of complex compounds and provided insights into their molecular structure and stability, which can be extrapolated to 4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one (Chopra & Schwalbe, 1991).

Potential in Drug Discovery

This compound's structure suggests potential applications in drug discovery. Its complex molecular architecture could be useful in synthesizing novel pharmacological agents or studying drug interactions at the molecular level. Related research has led to the discovery of new compounds with potential therapeutic effects (Goldberg, Luini, & Teichberg, 1983).

Chemical Transformations and Derivatives

The compound's structure is suitable for various chemical transformations, leading to the synthesis of different derivatives. Such transformations are crucial in organic chemistry for creating new molecules with diverse properties and potential applications (Ito, Etoh, Hagiwara, & Kato, 1997).

Material Science and Organic Chemistry

Its structure could be beneficial in material science and organic chemistry research, particularly in synthesizing new organic compounds with specific physical or chemical properties. Related research in this field has led to the development of new materials and insights into organic synthesis (Hanzawa et al., 2012).

properties

Product Name

4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C21H26O3/c1-14-11-17(23)13-20(2,3)18(14)8-10-21(4)9-7-15-12-16(22)5-6-19(15)24-21/h5-7,9,11-12,18,22H,8,10,13H2,1-4H3/t18?,21-/m1/s1

InChI Key

DADPEJANNMTFEG-BDPMCISCSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1CC[C@]2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1CCC2(C=CC3=C(O2)C=CC(=C3)O)C)(C)C

synonyms

cyclorenierin A
cyclorenierin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 2
4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 3
4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 4
4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 5
4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 6
4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one

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